2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride
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Overview
Description
2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a triazole ring and a carboxylic acid group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Compounds containing the1,2,3-triazole moiety are known to interact with their targets through various mechanisms, often resulting in significant changes in biological function .
Biochemical Pathways
It’s worth noting that compounds containing the1,2,3-triazole moiety have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing the1,2,3-triazole moiety have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable aldehyde or ketone in the presence of a strong acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a subsequent reaction with a carboxylic acid derivative, such as an acid chloride or anhydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the triazole ring or the carboxylic acid group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with modified triazole or carboxylic acid groups.
Scientific Research Applications
2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride is unique due to its specific structural features. Similar compounds include:
Triadimefon: A triazole derivative used as a fungicide.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities.
These compounds share similarities in their triazole structure but differ in their functional groups and applications.
Properties
IUPAC Name |
2,2-dimethyl-3-(2H-triazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(2,6(11)12)3-5-4-8-10-9-5;/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZSIKEBRDRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NNN=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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